N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
“N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and two phenyl groups, which are common in many organic compounds . The compound also contains a carboxamide group, which is a functional group often found in bioactive molecules .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl groups, and carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The thiazole ring, phenyl groups, and carboxamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the thiazole ring could influence its chemical reactivity, while the phenyl groups could contribute to its physical properties .Scientific Research Applications
Application in Herbicide Production
Specific Scientific Field
Agricultural Chemistry
Summary of the Application
Diuron, also known as 3-(3,4-Dichlorophenyl)-1,1-dimethylurea or DCMU, is a compound structurally similar to “N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide”. It is an herbicide that inhibits photosynthesis .
Methods of Application or Experimental Procedures
Diuron is typically applied to the soil surface or to plant leaves. It is absorbed by the roots and leaves and transported throughout the plant, where it inhibits photosynthesis.
Results or Outcomes
Diuron is effective in controlling a wide range of annual and perennial broadleaf and grassy weeds in certain crops and non-crop areas .
Application in Antimicrobial Research
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
A series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were designed and synthesized . These compounds are structurally similar to “N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide”.
Methods of Application or Experimental Procedures
These compounds were synthesized by conventional technique as well as ultrasound irradiation .
Results or Outcomes
The new compounds were characterized by spectral and elemental analyses . Further studies would be needed to determine their potential antimicrobial properties.
Application in Photosynthesis Research
Specific Scientific Field
Plant Biology
Summary of the Application
Diuron, also known as 3-(3,4-Dichlorophenyl)-1,1-dimethylurea or DCMU, is a compound structurally similar to “N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide”. It is often used in photosynthesis research as it inhibits photosynthesis .
Methods of Application or Experimental Procedures
Diuron is typically applied to the leaves of plants in a solution. It is absorbed by the leaves and transported to the chloroplasts, where it inhibits photosynthesis.
Results or Outcomes
Diuron is effective in inhibiting photosynthesis, making it a useful tool in photosynthesis research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)19-15(21)14-9-22-16(20-14)10-4-2-1-3-5-10/h1-9H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCOTMNYGOBBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide |
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